6,7-dimethoxy-2H-1,3-benzothiazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2H-1,3-benzothiazine;hydrochloride is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with methoxy groups at the 6 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2H-1,3-benzothiazine typically involves the reaction of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) to form the enaminone intermediate, which then undergoes cyclization to yield the desired benzothiazine derivative .
Industrial Production Methods
Industrial production of 6,7-dimethoxy-2H-1,3-benzothiazine;hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-2H-1,3-benzothiazine undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It reacts with dimethyl acetylenedicarboxylate to form unexpected heterocyclic structures.
Substitution Reactions: The compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 6,7-dimethoxy-2H-1,3-benzothiazine include dimethyl acetylenedicarboxylate, dimethylformamide dimethylacetal, and various aldehydes or ketones. Reaction conditions often involve the use of acidic or basic catalysts, as well as solvents such as methanol or diethyl ether .
Major Products Formed
The major products formed from the reactions of 6,7-dimethoxy-2H-1,3-benzothiazine include various heterocyclic compounds, such as pyrido[3,2-b][1,4]benzothiazines and other fused ring systems .
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-2H-1,3-benzothiazine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-2H-1,3-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler structure with a benzene ring fused to a thiazole ring, lacking the methoxy groups.
1,4-Benzothiazine: Similar to 6,7-dimethoxy-2H-1,3-benzothiazine but with different substitution patterns and potentially different biological activities.
Uniqueness
6,7-Dimethoxy-2H-1,3-benzothiazine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6 and 7 positions enhances its reactivity and potential for forming diverse heterocyclic structures .
Eigenschaften
CAS-Nummer |
59484-82-1 |
---|---|
Molekularformel |
C10H12ClNO2S |
Molekulargewicht |
245.73 g/mol |
IUPAC-Name |
6,7-dimethoxy-2H-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C10H11NO2S.ClH/c1-12-8-3-7-5-11-6-14-10(7)4-9(8)13-2;/h3-5H,6H2,1-2H3;1H |
InChI-Schlüssel |
UUZPCQNKSXPIKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=NCS2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.